molecular formula C26H20N2O4 B12483185 N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide

N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide

Cat. No.: B12483185
M. Wt: 424.4 g/mol
InChI Key: WTWTVVHOCQJIRC-UHFFFAOYSA-N
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Description

N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide is a complex organic compound that features a benzofuran core structure

Preparation Methods

The synthesis of N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus reagents and various organic solvents . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

N-(4-{3-Oxo-1-[4-(prop-2-enamido)phenyl]-2-benzofuran-1-YL}phenyl)prop-2-enamide can be compared to other similar compounds, such as:

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

N-[4-[3-oxo-1-[4-(prop-2-enoylamino)phenyl]-2-benzofuran-1-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C26H20N2O4/c1-3-23(29)27-19-13-9-17(10-14-19)26(22-8-6-5-7-21(22)25(31)32-26)18-11-15-20(16-12-18)28-24(30)4-2/h3-16H,1-2H2,(H,27,29)(H,28,30)

InChI Key

WTWTVVHOCQJIRC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)NC(=O)C=C

Origin of Product

United States

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